molecular formula C9H16ClNO2 B2523561 Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride CAS No. 1071520-51-8

Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

Cat. No.: B2523561
CAS No.: 1071520-51-8
M. Wt: 205.68
InChI Key: ILJKTSDRZGORSN-HXJSONIISA-N
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Description

Historical Context of Bicyclo[2.2.1]heptane Derivatives in Organic Chemistry

The bicyclo[2.2.1]heptane (norbornane) framework has been a cornerstone of strained hydrocarbon chemistry since its first synthesis in the early 20th century. Norbornane derivatives gained prominence through their role in elucidating non-classical carbocation structures, particularly the 2-norbornyl cation, which revolutionized understanding of carbocation stability and reaction mechanisms. The inherent strain energy (~27 kcal/mol) and unique three-dimensional geometry of the norbornane system make it an ideal platform for studying stereoelectronic effects and designing conformationally restricted bioactive molecules.

The synthesis of functionalized norbornane derivatives accelerated with the widespread adoption of the Diels-Alder reaction, which enables efficient construction of the bicyclic core from cyclopentadiene and appropriate dienophiles. For example, the reaction of cyclopentadiene with α,β-unsaturated carbonyl compounds yields norbornene derivatives that can be hydrogenated to norbornane systems. This synthetic accessibility, combined with the scaffold’s rigidity, has led to applications in materials science (e.g., liquid crystals), catalysis (chiral ligands), and drug discovery (conformationally constrained analogs).

Significance of Stereochemical Configuration in Aminonorbornane Systems

The stereochemical arrangement of substituents on the norbornane scaffold profoundly influences both physicochemical properties and biological activity. In this compound, the endo positioning of the amino group and exo orientation of the methyl ester create distinct electronic and steric environments that dictate reactivity.

Property Value Source
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
CAS Number 1071520-51-8
Hydrogen Bond Donors 2 (NH₃⁺, HCl)
Hydrogen Bond Acceptors 3 (ester O, NH₃⁺, Cl⁻)

The diexo configuration of the amino and carboxylate groups in related compounds has been shown to enable efficient chirality transfer in domino reactions. For instance, Thieme et al. demonstrated that diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamides undergo stereospecific retro-Diels-Alder reactions to yield enantiomerically pure pyrrolopyrimidines (>99% ee). This highlights the norbornane system’s ability to preserve stereochemical information through multiple synthetic transformations.

The hydrochloride salt form enhances solubility in polar aprotic solvents while maintaining the compound’s stability. X-ray crystallographic studies of analogous norbornane derivatives reveal that the rigid bicyclic framework enforces nearly perpendicular orientation of the amino and ester groups, creating a chiral environment conducive to asymmetric induction. This geometric constraint has been exploited in the synthesis of β-lactam antibiotics and protease inhibitors, where precise spatial arrangement of functional groups is critical for target engagement.

Properties

IUPAC Name

methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJKTSDRZGORSN-HXJSONIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride typically involves the use of functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade under basic conditions, leading to the formation of the desired bicyclic structure . Key factors in this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of novel synthetic pathways.

Reaction Types
Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride can undergo several types of reactions:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert it into alcohols or amines.
  • Substitution : Nucleophilic substitution can introduce diverse functional groups into the bicyclic framework.

Biology

Enzyme Inhibition and Modulation
The compound has shown promise as an enzyme inhibitor, interacting with various enzyme active sites to modulate their activity. This property is particularly relevant in pharmacological research where it may contribute to the development of therapeutic agents targeting specific diseases.

Ion Channel Modulation
Research indicates that derivatives of this bicyclic compound can selectively activate potassium channels such as KCNQ2 and KCNQ4, which are critical for neuronal excitability. For example:

  • ML213 , a related compound, acts as a selective opener for KCNQ channels with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4, suggesting potential applications in treating epilepsy and cardiac arrhythmias.

Material Science

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of new polymers and catalysts.

Study on KCNQ Channel Activity

A study published in PubMed evaluated a series of bicyclic compounds including Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane derivatives as KCNQ channel openers. The findings demonstrated that these compounds could enhance current through these channels in a dose-dependent manner.

Research on Antitumor Activity

Investigations into related bicyclic compounds have indicated potential cytotoxic effects against various cancer cell lines. Compounds with similar structural frameworks have shown efficacy in inhibiting tubulin polymerization, which is critical for cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related bicyclic amino esters and acids, focusing on stereochemistry, physical properties, and synthetic routes.

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D²⁰ Key Structural Differences
Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (Target) C₉H₁₄ClNO₂ 203.67 Not reported Not reported Bicyclo[2.2.1], methyl ester, (1R,2S,3R,4S)
Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride () C₁₁H₁₈ClNO₂ 231.74 192–194 +15.3 (c=0.6, EtOH) Bicyclo[2.2.2], ethyl ester, unsaturated
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride () C₈H₁₄ClNO₂ 191.66 Not reported Not reported Carboxylic acid, racemic mixture
(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride () C₈H₁₂ClNO₂ 189.64 Not reported -64° (c=0.5, H₂O) Unsaturated bicyclo[2.2.1], carboxylic acid

Key Observations

Bicyclic Core Variations: The bicyclo[2.2.1] system (norbornane) in the target compound provides greater steric rigidity compared to bicyclo[2.2.2] (), which may influence binding affinity in biological systems. Unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene in ) exhibit reduced stability due to reactive double bonds but offer opportunities for further functionalization ().

Ester vs. Acid Derivatives :

  • Methyl/ethyl esters (e.g., ) are more lipophilic than carboxylic acids (), impacting membrane permeability and bioavailability.
  • Hydrochloride salts improve aqueous solubility, critical for formulation ().

Stereochemical Impact :

  • The (1R,2S,3R,4S) configuration of the target compound contrasts with (1S,2S,3R,4R) () and racemic mixtures (). Enantiopure derivatives (>98% ee) are often required for pharmaceutical efficacy ().

Synthetic Routes :

  • Enzymatic acylation () and hydrogenation () are preferred for achieving high enantiomeric excess.
  • Unsaturated precursors (e.g., bicyclo[2.2.1]hept-5-ene) are hydrogenated to yield saturated analogs, with Pd/C catalysts commonly used ().

Research Findings

  • Biological Activity: Bicyclo[2.2.1] systems are explored as conformationally restricted analogs of neurotransmitters.
  • Thermal Stability : Ethyl esters with bicyclo[2.2.2] cores () show higher melting points (~190°C) than bicyclo[2.2.1] analogs, likely due to increased molecular symmetry ( vs. 19).
  • Commercial Availability : The target compound (CAS 179462-36-3) is supplied by multiple vendors (), highlighting its industrial relevance. Racemic versions (e.g., CAS 14932-25-3) are cheaper but less bioactive ().

Biological Activity

Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2787522-03-4
  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as ion channels and enzymes. Studies indicate that it may act as a modulator for potassium channels, particularly KCNQ2 and KCNQ4, which are crucial for neuronal excitability and signal transmission.

Ion Channel Modulation

Research has shown that derivatives of bicyclo[2.2.1]heptane compounds can selectively activate KCNQ channels. For example, the compound ML213 was identified as a selective opener for KCNQ2 with an EC50 of 230 nM and for KCNQ4 with an EC50 of 510 nM . This selectivity is significant for developing treatments for conditions like epilepsy and cardiac arrhythmias.

Enzyme Inhibition

This compound has been explored as a potential enzyme inhibitor. Its structural features allow it to interact effectively with various enzyme active sites, potentially leading to the development of therapeutic agents targeting specific diseases.

Study on KCNQ Channel Activity

A study published in PubMed characterized the activity of a series of bicyclic compounds including methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane derivatives as KCNQ channel openers. The findings demonstrated that these compounds could enhance the current through these channels in a dose-dependent manner, suggesting their utility in modulating neuronal excitability .

Research on Antitumor Activity

Further investigations into the antitumor properties of related bicyclic compounds have indicated potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have shown efficacy in inhibiting tubulin polymerization, which is critical in cancer cell proliferation .

Comparative Analysis

Compound NameActivity TypeEC50 (nM)Notes
ML213KCNQ2 Opener230Selective for KCNQ channels
Rac-methyl (1R,2S,3R,4S)-3-aminoCytotoxicityVariesEffective against multiple cancer lines

Research Applications

The unique structure of this compound makes it valuable in various fields:

  • Pharmaceutical Development : As a lead compound for creating new drugs targeting ion channels and enzymes.
  • Biochemical Research : To study protein-ligand interactions and enzyme kinetics.

Q & A

Basic: What are the key synthetic routes for preparing Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride?

The synthesis typically involves a multi-step process:

Cyclization : Formation of the bicyclo[2.2.1]heptane skeleton via cycloaddition or ring-closing reactions. For example, precursors undergo acid/base-catalyzed cyclization under controlled pH and temperature .

Functionalization : Introduction of the amino and ester groups. This may involve reductive amination or nucleophilic substitution .

Salt Formation : Conversion to the hydrochloride salt via treatment with HCl in polar solvents (e.g., methanol) to enhance stability .
Key Considerations : Use chiral catalysts or resolving agents to maintain stereochemical integrity, as the compound has four chiral centers .

Basic: How is the stereochemistry of this compound confirmed experimentally?

X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in structurally similar bicyclic derivatives .

NMR Spectroscopy : 1^1H and 13^13C NMR can identify diastereotopic protons and coupling constants, revealing spatial arrangements .

Chiral HPLC : Separates enantiomers to verify enantiopurity, critical for pharmacological studies .

Advanced: How does stereochemistry influence the compound's biological activity?

The (1R,2S,3R,4S) configuration is pivotal for receptor interactions:

  • Neuropharmacology : The rigid bicyclic framework mimics natural amino acids, enabling binding to CNS receptors (e.g., NMDA or GABA receptors) .
  • Structure-Activity Relationship (SAR) : Modifications to the amino or ester groups alter potency. For example, Boc-protected analogs show reduced activity compared to the free amine .
    Methodological Insight : Use molecular docking simulations to predict binding modes, followed by in vitro assays (e.g., radioligand displacement) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Epimerization Control : Use electron-withdrawing groups (e.g., Boc) to stabilize intermediates and prevent racemization during cyclization .

Catalytic Hydrogenation : For reductive amination steps, optimize Pd/C or Raney Ni catalysts to minimize side reactions .

Purification : Employ crystallization (e.g., from ethanol/water mixtures) instead of chromatography for cost-effective scale-up .

Advanced: How are data contradictions resolved in studies of this compound's pharmacokinetics?

Conflicting data on bioavailability or metabolism may arise due to:

  • Solubility Variability : The hydrochloride salt’s solubility depends on pH. Use biorelevant media (e.g., FaSSIF) for in vitro assays .
  • Metabolic Stability : Screen for CYP450 interactions using liver microsomes, and compare results across species (e.g., human vs. rodent) .
    Resolution : Apply orthogonal analytical methods (LC-MS/MS for quantification, NMR for metabolite identification) .

Advanced: What are the challenges in derivatizing this compound for drug discovery?

Steric Hindrance : The bicyclic structure limits accessibility for electrophilic substitutions. Use directed ortho-metalation or transition-metal catalysis .

Amino Group Reactivity : Protect the amine with tert-butoxycarbonyl (Boc) or benzyl groups during functionalization to avoid side reactions .

Biological Testing : Prioritize in vitro cytotoxicity assays (e.g., HEK293 cells) before animal studies due to potential neurotoxicity .

Methodological: How is the compound's purity validated for pharmacological studies?

HPLC-UV/ELSD : Quantify impurities (<0.5% threshold) using C18 columns and acetonitrile/water gradients .

Elemental Analysis : Confirm C, H, N, Cl content matches theoretical values (e.g., C8_8H13_{13}NO2_2·HCl) .

Karl Fischer Titration : Ensure low water content (<1%) to prevent hydrolysis during storage .

Methodological: What in vitro models are suitable for studying its neuropharmacological effects?

Primary Neuronal Cultures : Assess glutamate receptor modulation via calcium imaging .

Patch-Clamp Electrophysiology : Measure ion channel activity (e.g., GABAA_A receptors) in transfected HEK cells .

Microglial Activation Assays : Evaluate anti-inflammatory potential using LPS-induced TNF-α secretion .

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